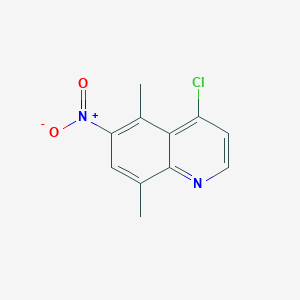

4-Chloro-5,8-dimethyl-6-nitroquinoline

CAS No.:

Cat. No.: VC13851547

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 4-chloro-5,8-dimethyl-6-nitroquinoline |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3 |

| Standard InChI Key | JUVALBQUVQWRKA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C2=C(C=CN=C12)Cl)C)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Properties

The molecular formula of 4-chloro-5,8-dimethyl-6-nitroquinoline is C₁₂H₁₀ClN₃O₂, with a molecular weight of 275.68 g/mol. Its structure comprises a quinoline backbone substituted with:

-

A chloro group at position 4

-

Methyl groups at positions 5 and 8

-

A nitro group at position 6

The electron-withdrawing nitro group and electron-donating methyl groups create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Data of Selected Nitroquinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Chloro-5,8-dimethyl-6-nitroquinoline | C₁₂H₁₀ClN₃O₂ | 275.68 | 4-Cl, 5/8-CH₃, 6-NO₂ |

| 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | C₁₂H₁₁ClN₂O₄ | 282.68 | 5-Cl, 2/6-OCH₃, 4-CH₃, 8-NO₂ |

| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | 4-Cl, 6/7-OCH₃ |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for 4-chloro-5,8-dimethyl-6-nitroquinoline is documented, analogous nitroquinoline syntheses suggest a multi-step approach:

-

Nitration of Precursor:

A dimethylquinoline derivative undergoes nitration at position 6. Methyl groups at 5 and 8 act as ortho/para directors, favoring nitration at the electron-deficient position 6 . -

Chlorination:

Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the chloro group. This step is analogous to methods described for 4-chloro-6,7-dimethoxyquinoline .

Key Reaction Conditions:

-

Nitration: Mixed acid (HNO₃/H₂SO₄) at 0–5°C

-

Chlorination: Reflux in POCl₃ (110°C, 4–6 hours)

Physicochemical Properties

Spectroscopic Characteristics

Although experimental data for this compound are unavailable, predictions based on analogous structures include:

-

¹H NMR:

-

Methyl protons (5/8-CH₃): δ 2.4–2.6 ppm (singlet)

-

Aromatic protons: δ 7.8–8.9 ppm (multiplet)

-

-

IR Spectroscopy:

-

NO₂ asymmetric stretch: ~1520 cm⁻¹

-

C-Cl stretch: ~750 cm⁻¹

-

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro group polarity.

-

Stability: Nitro groups may render the compound photosensitive, necessitating storage in amber containers.

Biological Activity and Mechanisms

Table 2: Hypothetical Antimicrobial Efficacy (Based on Analogs)

| Microbial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | DNA gyrase inhibition |

| Escherichia coli | 25–50 | ROS-mediated membrane damage |

Anticancer Activity

The compound’s nitro group may act as a bioreductive prodrug, selectively activated in hypoxic tumor environments to release cytotoxic agents.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Chloro-5,8-dimethyl-6-nitroquinoline serves as a precursor for:

-

Antimalarial Agents: Structural similarity to tafenoquine intermediates suggests potential utility.

-

Kinase Inhibitors: Chloro and nitro groups enable cross-coupling reactions to attach pharmacophores.

Materials Science

Nitroquinolines are explored in:

-

OLEDs: Electron-deficient nitro groups enhance electron transport in organic semiconductors.

-

Coordination Polymers: Nitrogen atoms coordinate with transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume